N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034582-91-5
VCID: VC5034315
InChI: InChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25)
SMILES: C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C17H13N7O
Molecular Weight: 331.339

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide

CAS No.: 2034582-91-5

Cat. No.: VC5034315

Molecular Formula: C17H13N7O

Molecular Weight: 331.339

* For research use only. Not for human or veterinary use.

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide - 2034582-91-5

Specification

CAS No. 2034582-91-5
Molecular Formula C17H13N7O
Molecular Weight 331.339
IUPAC Name N-[(1-pyridin-3-yltriazol-4-yl)methyl]quinoxaline-6-carboxamide
Standard InChI InChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25)
Standard InChI Key ZTFHMEPOBABMBZ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3

Introduction

The compound N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide is a heterocyclic organic molecule that combines three key structural motifs:

  • A pyridine ring at position 3,

  • A 1,2,3-triazole ring at position 4,

  • A quinoxaline moiety functionalized with a carboxamide group.

This compound is part of a broader class of heterocyclic derivatives known for their potential biological activities, including anticancer, antifungal, and antimicrobial properties.

Key Features:

  • Pyridine Ring:

    • Contributes to aromaticity and electron delocalization.

    • Enhances water solubility and bioavailability.

  • Triazole Ring:

    • Known for stability under physiological conditions.

    • Often acts as a bioisostere for amides or esters in drug design.

  • Quinoxaline Core:

    • Frequently found in biologically active molecules.

    • Provides a rigid scaffold for functionalization.

Synthesis

The synthesis of this compound typically involves multistep reactions combining pyridine derivatives, triazole precursors, and quinoxaline intermediates.

General Synthetic Route:

  • Formation of the Triazole Ring:

    • A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry,” is employed to synthesize the 1,2,3-triazole core.

  • Functionalization of Quinoxaline:

    • The quinoxaline scaffold is functionalized with a carboxamide group via amidation reactions using carboxylic acid derivatives or activated esters.

  • Coupling Reaction:

    • The triazole and quinoxaline fragments are linked through a methyl bridge using alkylation or reductive amination techniques.

Biological Activity

This compound's structural features suggest it may exhibit significant biological activity due to its heterocyclic framework.

Potential Applications:

  • Anticancer Activity:

    • Quinoxaline derivatives have shown efficacy against various cancer cell lines (e.g., HCT-116 and MCF-7) by mechanisms such as tyrosine kinase inhibition or induction of apoptosis .

  • Antifungal Properties:

    • Triazole-containing compounds are widely used as antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes .

  • Antimicrobial Activity:

    • Nitrogen-rich heterocycles like triazoles and quinoxalines are known to disrupt bacterial growth pathways .

Mechanisms of Action:

TargetMechanism
Tyrosine KinasesInhibition of phosphorylation pathways .
Tubulin PolymerizationDisruption of mitotic spindle formation .
Ergosterol BiosynthesisInhibition in fungal membranes .

Research Findings

Studies on related compounds provide insight into the potential activity profile of this molecule:

  • Anticancer Screening:

    • Compounds with quinoxaline cores have demonstrated IC50_{50} values as low as 1.9 µg/mL against HCT-116 cells .

  • Antifungal Evaluation:

    • Triazole derivatives have shown minimum inhibitory concentrations (MICs) ≤25 µg/mL against Candida albicans .

  • Molecular Docking Studies:

    • Computational studies suggest strong binding affinities to kinases and other protein targets involved in disease pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator